molecular formula C13H15N3O2 B7789219 2-(4-ethoxyanilino)-6-methyl-1H-pyrimidin-4-one

2-(4-ethoxyanilino)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7789219
M. Wt: 245.28 g/mol
InChI Key: OYLYPKPARZFLJF-UHFFFAOYSA-N
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Description

The compound identified as “2-(4-ethoxyanilino)-6-methyl-1H-pyrimidin-4-one” is a chemical entity with specific properties and applications in various scientific fields. This compound is recognized for its unique structure and reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyanilino)-6-methyl-1H-pyrimidin-4-one involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic routes typically include steps such as condensation, cyclization, and purification. Reaction conditions such as temperature, pressure, and pH are optimized to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of high-purity reagents and solvents to maintain the quality of the compound. Advanced techniques such as crystallization and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyanilino)-6-methyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst are carefully selected to achieve the desired chemical transformations.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

2-(4-ethoxyanilino)-6-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyanilino)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biochemical outcomes.

Properties

IUPAC Name

2-(4-ethoxyanilino)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-11-6-4-10(5-7-11)15-13-14-9(2)8-12(17)16-13/h4-8H,3H2,1-2H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLYPKPARZFLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.